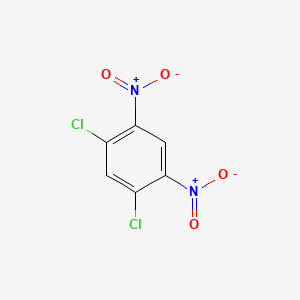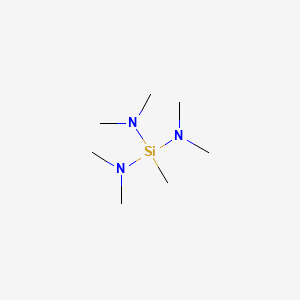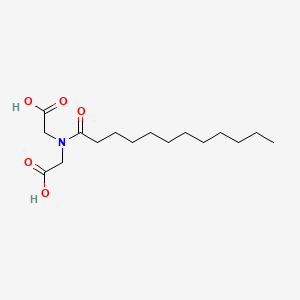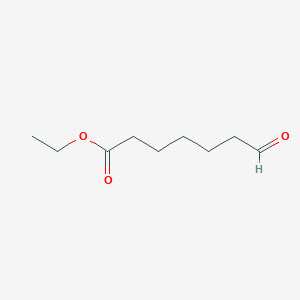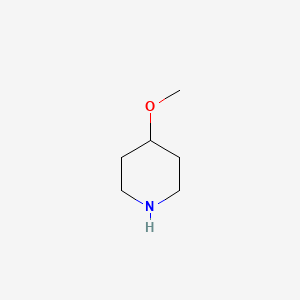
Methyl 5-methylhex-5-enoate
Übersicht
Beschreibung
“Methyl 5-methylhex-5-enoate” is a chemical compound with the molecular formula C8H14O2 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 5-methylhex-5-enoate” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI Code for this compound is 1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h1,4-6H2,2-3H3 .Physical And Chemical Properties Analysis
“Methyl 5-methylhex-5-enoate” is a colorless to light-yellow liquid . It has a molecular weight of 142.2 . The compound is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
Methyl 5-methylhex-5-enoate and related compounds have been explored for their potential in enzymatic synthesis. For instance, lipase-catalyzed enantioselective acetylation and brosylation of related compounds facilitate the synthesis of bioactive and optically active bisabolane-type sesquiterpenes (Fujii, Yasuhara, & Akita, 2009).
Chemical Synthesis
In the realm of chemical synthesis, methyl 5-methylhex-5-enoate derivatives have been used in the synthesis of diverse compounds. A notable application is the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, achieved through a reaction involving aldehydes and ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate (Saha, Bhunia, & Saikia, 2012).
Pharmaceutical Synthesis
In pharmaceutical contexts, these compounds are integral in synthesizing specific molecules. For example, the synthesis of dimethyl 3‐perfluoroalkyl‐4‐(3‐oxo‐2‐triphenyl‐phosphoranylidenbutanylidene)‐pent‐2‐enedioate utilizes methyl 5-methylhex-5-enoate derivatives in the creation of complex organic molecules (Ding et al., 2010).
Kinetics and Reaction Mechanism Studies
Investigations into the kinetics and mechanisms of reactions involving methyl 5-methylhex-5-enoate derivatives have been conducted. For example, a study focused on the decomposition and isomerization of the 5-methylhex-1-yl radical, related to methyl 5-methylhex-5-enoate, revealed insights into the behavior of such compounds under specific conditions (Awan, McGivern, Tsang, & Manion, 2010).
Catalytic Applications
The compound and its derivatives have been employed in catalytic processes. The tail-to-tail cross-dimerization of methyl methacrylate with acrylates, catalyzed by N-heterocyclic carbene, produces new difunctional compounds including 5-cyanohex-4-enoates (Matsuoka, Fukumoto, & Suzuki, 2017).
Enantioselective Synthesis
Methyl 5-methylhex-5-enoate has been utilized in enantioselective synthesis, exemplified by the preparation of specific synthons for eicosanoids and other biologically relevant compounds (Lapitskaya, Vasiljeva, & Pivnitsky, 2007).
Biological and Biomedical Research
The derivatives of methyl 5-methylhex-5-enoate have been explored in biological and biomedical research. For instance, these compounds are instrumental in the chemoenzymatic synthesis of kavalactones, which are significant in various biological contexts (Kamal, Krishnaji, & Khanna, 2006).
Material Science Applications
In material science, these compounds are part of the biosynthesis of functional Polyhydroxyalkanoates (PHAs), which have applications due to their biocompatibility and biodegradability (Yu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-methylhex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOSBRRQHFVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349003 | |
| Record name | methyl 5-methylhex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylhex-5-enoate | |
CAS RN |
32853-30-8 | |
| Record name | 5-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32853-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-methylhex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



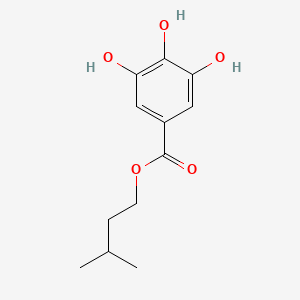
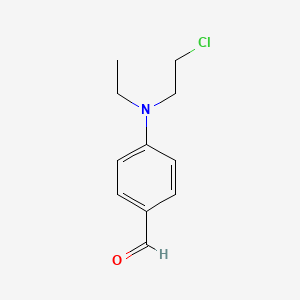
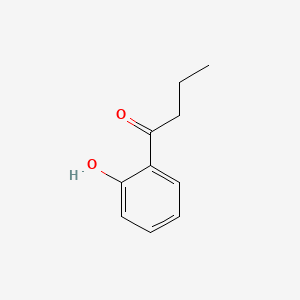
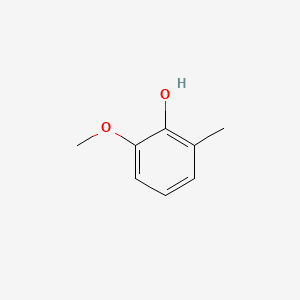
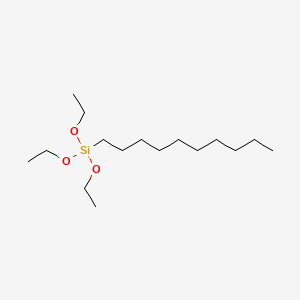
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)
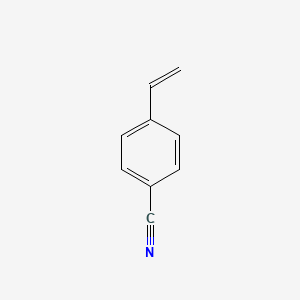
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B1585064.png)
